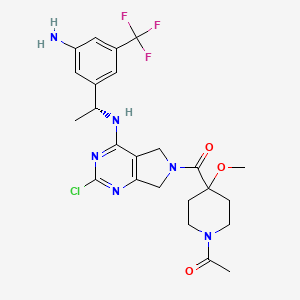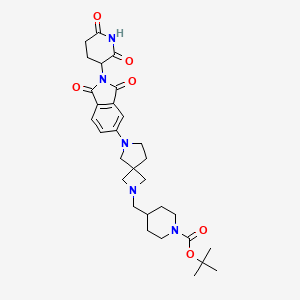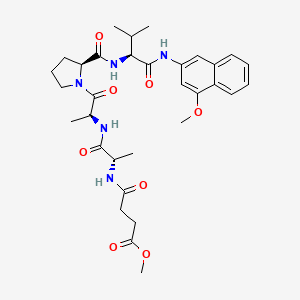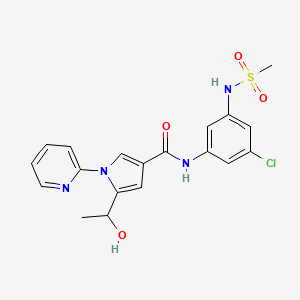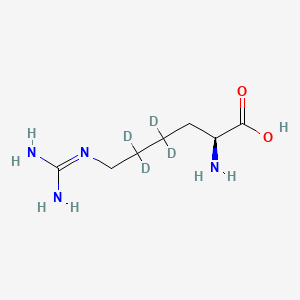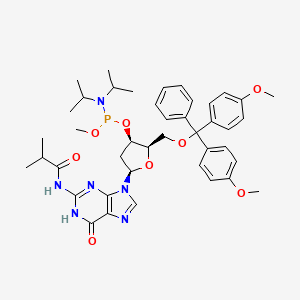
2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite is a specialized compound used primarily in the synthesis of oligonucleotides. It is a derivative of 2’-deoxyguanosine, which is a nucleoside component of DNA. This compound is particularly valuable in the field of medicinal chemistry and molecular biology due to its role in the development of antiviral and anticancer drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade reaction . The reaction conditions often include a buffer solution, specific temperature, and pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve the use of recombinant strains engineered to enhance the efficiency of the enzymatic reactions. For example, a recombinant strain of N-nucleoside deoxyribosyltransferase can be used to construct a novel pathway for the synthesis of 2’-deoxyguanosine . This method is advantageous due to its high yield and reduced environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 8-oxo-2’-deoxyguanosine, a biomarker for oxidative stress.
Reduction: Although less common, reduction reactions can modify the nucleoside’s structure.
Substitution: This is a key reaction in the synthesis of oligonucleotides, where the phosphoramidite group is substituted to form phosphodiester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrous acid and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .
Major Products
The major products formed from these reactions include various modified nucleosides and oligonucleotides, which are essential for research and therapeutic applications .
Scientific Research Applications
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides for various biochemical assays.
Biology: The compound is crucial for studying DNA replication and repair mechanisms.
Medicine: It plays a significant role in the development of antiviral and anticancer drugs, showing potential in treating viral infections and certain types of cancer.
Industry: The compound is used in the production of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and function of DNA and RNA molecules. The compound targets specific sequences in the DNA or RNA, allowing for precise modifications and therapeutic interventions .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: Another nucleoside used in oligonucleotide synthesis.
2’-Deoxycytidine: Similar in structure and function, used in DNA synthesis.
2’-Deoxyuridine: Used in the synthesis of RNA analogs.
Uniqueness
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite is unique due to its specific modifications, which enhance its stability and reactivity in oligonucleotide synthesis. Its ability to form stable phosphodiester bonds makes it particularly valuable in therapeutic applications .
Properties
Molecular Formula |
C42H53N6O8P |
|---|---|
Molecular Weight |
800.9 g/mol |
IUPAC Name |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H53N6O8P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(56-57(53-9)48(27(3)4)28(5)6)35(55-36)24-54-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34-,35-,36-,57?/m1/s1 |
InChI Key |
ZPHYBBFOEAOOMN-VWNKYNPVSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)
![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
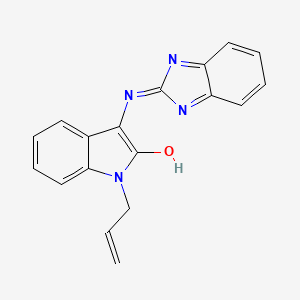
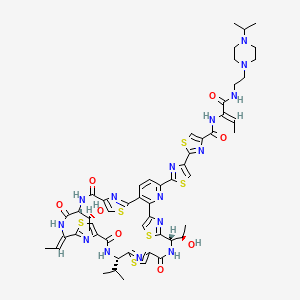
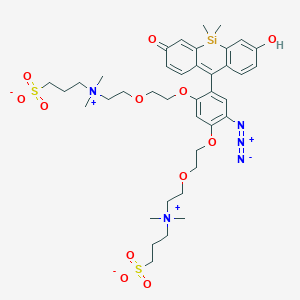
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
